molecular formula C15H17N B15374190 N-(4-Methylphenyl)-3,5-dimethylaniline CAS No. 34160-16-2

N-(4-Methylphenyl)-3,5-dimethylaniline

Cat. No.: B15374190
CAS No.: 34160-16-2
M. Wt: 211.30 g/mol
InChI Key: ZSPLMPHPCGAXSC-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3,5-dimethylaniline is a secondary amine of significant interest in organic synthesis and materials science research. This compound is primarily investigated for its role as a key synthetic intermediate. Based on its structural analogy to other diarylamine and aniline derivatives, its principal research value lies in its potential application as a precursor in the synthesis of more complex molecules, including dyes and pigments . Compounds within this class are frequently explored for the development of novel materials due to the electronic properties imparted by the aromatic ring systems and the nitrogen bridge . Researchers also utilize similar structures in the synthesis of Schiff base ligands, which are known for their diverse biological activities and their utility in coordination chemistry . Furthermore, such secondary amines serve as fundamental building blocks in the preparation of compounds like dithiocarbamates . The mechanism of action for this compound in these contexts is primarily its function as an electron-donating synthon. The methyl substituents on the aromatic rings can influence electron density and steric hindrance, which in turn can affect the outcome of subsequent chemical reactions, such as condensation or electrophilic substitution, making it a versatile reagent for constructing nitrogen-containing molecular architectures . This product is intended for research and further chemical synthesis in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material adhering to all applicable laboratory safety protocols.

Properties

CAS No.

34160-16-2

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3,5-dimethyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C15H17N/c1-11-4-6-14(7-5-11)16-15-9-12(2)8-13(3)10-15/h4-10,16H,1-3H3

InChI Key

ZSPLMPHPCGAXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison :

  • N-(4-Methylphenyl)-2,4-dimethylaniline : Structural isomer with 2,4-dimethyl substitution on the aniline ring.
  • N,N-Bis(4-sulfobutyl)-3,5-dimethylaniline (MADB) : Sulfonated derivative with bulky N-substituents.
  • N-(3,5-Dibromophenyl)-3,5-dimethylaniline derivatives : Halogenated analogs.
Compound Aniline Ring Substituents N-Substituent Molecular Weight (g/mol) Key Features
3,5-Dimethylaniline 3,5-dimethyl -NH₂ ~135.2 High reactivity due to free -NH₂ group
N-(4-Methylphenyl)-3,5-DMA 3,5-dimethyl 4-methylphenyl ~225.3 Steric hindrance from N-substituent; enhanced stability
MADB 3,5-dimethyl Bis(4-sulfobutyl) ~437.5 Water-soluble; used in biochemical assays
N-(3,5-Dibromophenyl)-3,5-DMA 3,5-dimethyl 3,5-dibromophenyl ~348.9 Halogenation enhances electrophilicity

Electronic Effects :

  • The 3,5-dimethyl groups on the aniline ring donate electron density via inductive effects, activating the ring for electrophilic substitution.
  • N-Substituents like 4-methylphenyl introduce steric bulk, reducing rotational freedom and altering conjugation pathways compared to unsubstituted 3,5-DMA .

Physicochemical Properties

Optical and Electronic Behavior :

  • UV Absorption : 3,5-DMA derivatives exhibit absorption maxima in the UV range (~250 nm), influenced by substituents. For instance, halogenation red-shifts absorption due to increased conjugation .
  • N-Substituents like 4-methylphenyl may enhance NLO response by extending π-conjugation .

Thermal Stability :

  • Bulky N-substituents (e.g., 4-methylphenyl) improve thermal stability compared to unsubstituted 3,5-DMA, which decomposes at ~200°C .

Toxicity :

  • 3,5-DMA and its derivatives are structurally similar to carcinogenic aromatic amines (e.g., 2,6-dimethylaniline), raising concerns about mutagenicity. However, N-substitution (e.g., 4-methylphenyl) may reduce bioavailability and toxicity .

Q & A

Q. What are the optimal synthetic routes for N-(4-Methylphenyl)-3,5-dimethylaniline, and how can purity be ensured?

The compound is synthesized via Buchwald-Hartwig coupling , utilizing palladium catalysts to form C–N bonds between aryl halides and amines. A reported procedure yields 52% after purification by silica gel chromatography (eluent: petroleum ether/ethyl acetate, 100:1) . Key steps include:

  • Precursor preparation: 3,5-dimethylaniline derivatives are synthesized via nitration and reduction (e.g., using trichloroacetic acid and phosphoryl chloride) .
  • Quality control: Purity is confirmed by ¹H/¹³C NMR (e.g., δ 2.22 ppm for methyl groups) and HRMS (observed m/z 332.2004 vs. calculated 332.2009) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Identifies substituent patterns (e.g., aromatic protons at δ 6.62–7.06 ppm) and methyl group environments .
  • IR spectroscopy : Confirms amine and aryl stretching vibrations (e.g., N–H stretches at ~3400 cm⁻¹) .
  • Elemental analysis : Validates C, H, and N content to rule out byproducts .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between theoretical predictions and experimental data for this compound?

Quantum chemical calculations (e.g., DFT) model charge distribution, dipole moments, and optical properties. For example:

  • Electron transfer regions : Predicted via HOMO-LUMO gaps to explain redox behavior .
  • Thermodynamic stability : Compare computed Gibbs free energy with experimental thermal analysis (e.g., DSC/TGA) to assess decomposition pathways .
  • Contradictions : Adjust basis sets (e.g., B3LYP/6-311+G**) to improve agreement with NMR chemical shifts .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

  • Antioxidant activity : Introducing electron-donating groups (e.g., –OCH₃) improves radical scavenging, as shown in FRAP assays (e.g., IC₅₀ = 12 µM vs. BHT = 18 µM) .
  • Antibacterial efficacy : Substituents like thiadiazole rings increase activity against E. coli and B. subtilis (zone of inhibition = 18–22 mm) .
  • DNA interactions : Meta-substituted methyl groups destabilize duplexes (ΔTm = –20°C), impacting genotoxicity studies .

Methodological Guidance

Q. How to design experiments evaluating the compound’s enzyme inhibition potential?

  • Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor hydrolysis rates in presence/absence of the compound .
  • Docking studies : Employ AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450) .
  • Control experiments : Compare with known inhibitors (e.g., ambroxol for lysosomal enzymes) to validate specificity .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Catalyst optimization : Replace Pd(OAc)₂ with air-stable Pd nanoparticles to reduce costs and improve yields .
  • Solvent selection : Switch from DMF to cyclopentyl methyl ether (CPME) for greener processing .
  • Byproduct management : Use inline IR spectroscopy to monitor reaction progress and minimize side products .

Data Contradiction Analysis

Q. How to address inconsistent results in antioxidant vs. pro-oxidant behavior?

  • Dose-dependent effects : At low concentrations (≤10 µM), the compound acts as an antioxidant (FRAP-positive), but higher doses (>50 µM) may generate ROS via autoxidation .
  • Redox profiling : Combine cyclic voltammetry (E₁/₂ = +0.5 V vs. Ag/AgCl) with cellular assays (e.g., DCFH-DA for ROS detection) .

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